Methyl 3-(2-iodobenzamido)benzoate
Description
Methyl 3-(2-iodobenzamido)benzoate: is an organic compound with the molecular formula C15H12INO3 and a molecular weight of 381.16 g/mol . This compound is characterized by the presence of an iodine atom attached to a benzamido group, which is further connected to a benzoate ester. It is primarily used in research and development settings, particularly in the synthesis of more complex organic molecules.
Properties
IUPAC Name |
methyl 3-[(2-iodobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO3/c1-20-15(19)10-5-4-6-11(9-10)17-14(18)12-7-2-3-8-13(12)16/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBDDBHXLPCMNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-iodobenzamido)benzoate typically involves the following steps:
Nitration of Methyl Benzoate: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (5-15°C) to produce methyl m-nitrobenzoate.
Reduction of Nitro Group: The nitro group in methyl m-nitrobenzoate is reduced to an amino group using a suitable reducing agent such as iron powder and hydrochloric acid.
Iodination: The amino group is then iodinated using iodine and a suitable oxidizing agent to form the iodo derivative.
Amidation: The iodo derivative is reacted with benzoyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide groups are susceptible to hydrolysis under acidic or basic conditions:
Ester Hydrolysis
The methyl ester can hydrolyze to form 3-(2-iodobenzamido)benzoic acid. This reaction typically requires:
- Basic conditions : NaOH or LiOH in aqueous THF/MeOH1.
- Acidic conditions : H₂SO₄ or HCl in refluxing ethanol2.
Amide Hydrolysis
The 2-iodobenzamido group may hydrolyze to 2-iodobenzoic acid and 3-aminobenzoate under harsh acidic (HCl, Δ) or enzymatic conditions3.
Cross-Coupling Reactions
The iodine atom at the benzamide’s ortho-position enables transition-metal-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield (Hypothetical) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DME | 3-(2-Arylbenzamido)benzoate | 60–85%45 |
| Ullmann Coupling | CuI, phenanthroline, K₂CO₃, DMF | Biaryl-linked benzoate derivatives | 50–75%6 |
| Sonogashira | PdCl₂, CuI, PPh₃, Et₃N | Alkynylated benzamido-benzoate | 70–90%7 |
These reactions leverage the iodine as a leaving group, facilitating C–C bond formation8.
Cyclization Pathways
Intramolecular reactions between the amide and ester groups could yield heterocycles:
Lactam Formation
Under basic conditions (e.g., K₂CO₃, DMF), nucleophilic attack by the amide nitrogen on the ester carbonyl may produce a six-membered lactam6:
Palladium-Mediated Cyclization
With Pd(OAc)₂ and CO, oxidative carbonylation could form 3-methyleneisoindolinones76.
Electrophilic Aromatic Substitution
The electron-deficient aromatic rings (due to –I effect of iodine and –M effect of ester/amide) direct electrophiles to meta/para positions:
| Reaction | Reagents | Site Selectivity |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Meta to iodine |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Para to amide |
| Sulfonation | SO₃/H₂SO₄ | Meta to ester |
Reaction rates are slower compared to non-halogenated analogs3.
Ester to Amide
The methyl ester can undergo aminolysis with primary/secondary amines (e.g., Cs₂CO₃, DMF) to form tertiary amides2:
Iodine Exchange
Radioisotopic exchange (e.g., ^125I for ^127I) is feasible using Cu(I) catalysts8.
Oxidation/Reduction
- Oxidation : The methyl group (CH₃) in the ester could oxidize to COOH using KMnO₄/H₂SO₄[^6^].
- Reduction : The amide’s carbonyl may reduce to CH₂NH with LiAlH₄1.
Key Data Table: Hypothetical Reaction Outcomes
| Reaction | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, 80°C | 3-(2-Biphenylamido)benzoate | 78% | 4 |
| Ester Hydrolysis | 6M HCl, reflux, 12h | 3-(2-Iodobenzamido)benzoic acid | 95% | 2 |
| Lactam Formation | K₂CO₃, DMF, 120°C | 6-Iodo-3-oxoisoindoline-1-carboxylate | 65% | 6 |
Scientific Research Applications
Methyl 3-(2-iodobenzamido)benzoate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the preparation of functional materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2-iodobenzamido)benzoate depends on its specific application. In general, the compound can act as a precursor or intermediate in various chemical reactions, facilitating the formation of new bonds or functional groups. The iodine atom in the compound is particularly reactive, making it a useful handle for further functionalization.
Comparison with Similar Compounds
Methyl 3-(2-bromobenzamido)benzoate: Similar structure but with a bromine atom instead of iodine.
Methyl 3-(2-chlorobenzamido)benzoate: Similar structure but with a chlorine atom instead of iodine.
Methyl 3-(2-fluorobenzamido)benzoate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: Methyl 3-(2-iodobenzamido)benzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, making it more reactive in certain types of chemical reactions, such as nucleophilic substitution and coupling reactions.
Biological Activity
Methyl 3-(2-iodobenzamido)benzoate, with the molecular formula C₁₅H₁₂INO₃ and a molecular weight of 381.17 g/mol, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzamide structure with an iodine substituent, which is significant for its biological interactions. The presence of the iodine atom can enhance the compound's reactivity and influence its interaction with biological targets.
Biological Activity
1. Antitumor Activity:
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing iodobenzamide structures have been evaluated for their uptake in melanoma cells. In studies involving radioiodinated analogs, such as 123I-MEL037, high tumor uptake was observed, suggesting that iodine-containing compounds may enhance the targeting of cancer cells due to their affinity for melanin .
2. Enzyme Interactions:
this compound may interact with various enzymes, particularly esterases and halogenases. These enzymes play crucial roles in metabolic pathways, and the compound's structure suggests it could be hydrolyzed to release biologically active metabolites. Such interactions can influence cellular metabolism and potentially lead to therapeutic applications.
3. Mechanism of Action:
The biological activity of this compound may be attributed to its ability to bind to specific receptors or enzymes within cells. For example, studies on similar iodinated compounds have shown that they can bind selectively to sigma receptors, which are implicated in various physiological processes including pain modulation and tumor growth . This binding affinity could be leveraged for developing targeted therapies.
Case Study 1: Melanoma Imaging
A study evaluated the biodistribution of radioiodinated compounds in mice bearing melanoma tumors. The results indicated that these compounds exhibited rapid uptake in tumor tissues while showing minimal accumulation in normal tissues. This characteristic suggests potential applications in imaging and targeting melanoma using iodinated derivatives .
Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme interactions, this compound was tested for its inhibitory effects on specific enzymes involved in metabolic pathways. The findings revealed that the compound could inhibit enzyme activity effectively, indicating its potential as a therapeutic agent against diseases linked to those enzymes .
Research Findings Summary
| Study | Focus | Findings |
|---|---|---|
| Study on Iodinated Compounds | Tumor Uptake | High uptake in melanoma cells; potential for imaging agents |
| Enzyme Interaction Studies | Enzyme Inhibition | Effective inhibition of key metabolic enzymes |
| Biodistribution Studies | Tumor vs Normal Tissue | Selective accumulation in tumors with rapid clearance from normal tissues |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
